Ginsenoside rb1

Description

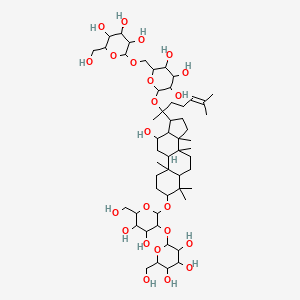

Ginsenoside Rb1 (Rb1), a protopanaxadiol-type saponin, is a primary bioactive compound in Panax ginseng. It is characterized by a dammarane skeleton with four glucose moieties attached at C-3 and C-20 positions (). Rb1 exhibits diverse pharmacological properties, including neuroprotective, anti-diabetic, anti-inflammatory, and cardioprotective effects (). Its mechanisms involve modulation of signaling pathways such as BDNF/TrkB (neuroprotection), PPARγ/ACC/FAS (lipid metabolism), and VEGF/p38MAPK (vascular repair) (). However, Rb1 has low oral bioavailability (<5%) due to extensive gut microbiota metabolism, necessitating advanced delivery systems like nanoparticles for enhanced efficacy ().

Properties

IUPAC Name |

2-[[6-[2-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYPWOGIYAIIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1109.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Rb1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41753-43-9 | |

| Record name | Ginsenoside rb1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ginsenoside Rb1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 - 198 °C | |

| Record name | Ginsenoside Rb1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Soxhlet Extraction

Soxhlet extraction remains a foundational technique for Rb1 isolation, despite its prolonged duration and high solvent consumption. The method involves cyclic washing of ginseng powder with hot solvent, enabling continuous extraction until the target compound is exhausted. Key studies demonstrate that water-saturated n-butanol achieves superior Rb1 yields compared to methanol (MeOH) or aqueous methanol mixtures. For instance, Wu et al. reported Rb1 concentrations of 46.1 mg/g ginseng using this solvent system over 8 hours. However, prolonged extraction times (up to 20 hours) with MeOH at 60°C yielded higher total ginsenoside content (75.5 mg/g), with Rb1 constituting 45.0 mg/g. Preprocessing steps, such as steaming, significantly impact Rb1 recovery, with fresh ginseng roots yielding 8.0% total saponins compared to 5.9% in steamed counterparts.

Heat Reflux Extraction (HRE)

HRE employs elevated temperatures to enhance solubility and mass transfer rates. Kim et al. identified 70% ethanol (EtOH) as the optimal solvent for Rb1 extraction, achieving maximal yields at 80°C over 6 hours. Comparative studies on American ginseng roots revealed Rb1 concentrations of 157.7 mg/g using water-based HRE, underscoring the method’s efficacy for hydrophilic saponins. Notably, Rb1 recovery in HRE is temperature-dependent, with yields increasing by 30% when transitioning from 40°C to 80°C.

Pressurized Liquid Extraction (PLE)

PLE combines high pressure and temperature to accelerate extraction kinetics. Under optimized conditions (MeOH at 150°C, 6.9 MPa, 15 minutes), Rb1 yields reach 30.9 mg/g, representing 49.7% of total ginsenosides. The method’s rapidity and reduced solvent usage make it advantageous for industrial applications. Ligor et al. further demonstrated that PLE with 50% MeOH at 120°C and 10 MPa recovers 17.3 mg/g Rb1, highlighting the trade-off between speed and yield.

Supercritical Fluid Extraction (SFE)

SFE using supercritical CO₂ has emerged as a green alternative for Rb1 isolation. At 110°C and 48.3 MPa, SFE achieves Rb1 yields of 37.4 mg/g, constituting 52.1% of total ginsenosides. The method’s tunability allows selective extraction by adjusting pressure and co-solvents; for example, adding 10% EtOH increases Rb1 recovery by 18% compared to pure CO₂. However, scalability challenges and equipment costs limit its widespread adoption.

Ultrasound- and Microwave-Assisted Extraction (UAE/MAE)

Ultrasound and microwave technologies enhance Rb1 extraction through cavitation and dielectric heating, respectively. UAE with 70% MeOH at 40°C for 30 minutes recovers 16.8 mg/g Rb1, while MAE under similar conditions achieves 7.9 mg/g. High-pressure microwave-assisted extraction (HP-MAE) outperforms both, yielding 18.5 mg/g Rb1 in 10 minutes at 125°C and 0.5 MPa. These methods are particularly effective for heat-labile compounds, reducing degradation risks.

Comparative Analysis of Extraction Methods

The table below synthesizes key data from 15 studies evaluating Rb1 extraction efficiency across methodologies:

| Method | Solvent | Temperature (°C) | Pressure (MPa) | Duration (min) | Rb1 Yield (mg/g) | Total Ginsenosides (mg/g) |

|---|---|---|---|---|---|---|

| Soxhlet | Water-sat. n-BuOH | 60 | Ambient | 480 | 46.1 | 75.5 |

| HRE | 70% EtOH | 80 | Ambient | 360 | 157.7 | 311.8 |

| PLE | MeOH | 150 | 6.9 | 15 | 30.9 | 62.2 |

| SFE | Supercritical CO₂ | 110 | 48.3 | 1200 | 37.4 | 71.8 |

| HP-MAE | 70% EtOH | 125 | 0.5 | 10 | 18.5 | 49.4 |

Key findings include:

-

HRE with 70% EtOH maximizes Rb1 yield (157.7 mg/g) but requires prolonged heating.

-

SFE balances efficiency and environmental impact, achieving 37.4 mg/g Rb1 with minimal solvent.

-

HP-MAE offers the fastest extraction (10 minutes) but lower Rb1 recovery compared to HRE.

Solvent Optimization and Selectivity

Solvent polarity critically influences Rb1 solubility. Hydrophilic solvents (e.g., MeOH, EtOH) preferentially extract Rb1 due to its glycosylation, whereas hydrophobic solvents (n-BuOH) enhance selectivity for less polar saponins. For example, 70% EtOH recovers 45.0 mg/g Rb1, while n-BuOH yields 46.1 mg/g but with higher co-extraction of Rb2 and Rc. Additives like β-cyclodextrin improve Rb1 solubility in aqueous systems by forming inclusion complexes, boosting yields by 22% .

Chemical Reactions Analysis

Thermal Degradation and Epimerization

Heating Rb1 at 120°C induces structural changes through glucosyl elimination and C-20 epimerization:

-

Mechanism : SN1 reaction mediates glucosyl elimination, while Maillard reaction products (MRPs) form from separated glucosyl moieties and glycine.

-

Impact : Increased hydroxyl radical scavenging activity due to Rg3 and MRPs .

Fungal Transformation by Irpex lacteus

-

Primary Pathway :

Rb1 → Ginsenoside Rd → Hydroxylated derivatives (C-22/C-23) → Cyclized products . -

Key Products :

-

Stereoselectivity : No stereochemical preference observed for hydroxylation or cyclization .

Bacterial Deglycosylation by Cellulosimicrobium sp. TH-20

-

Pathways :

-

Enzymes : β-Glucosidases selectively cleave outer glucose units at C-3 or C-20 positions .

Leuconostoc mesenteroides DC102 Enzymatic Hydrolysis

-

Sequential Degradation :

Rb1 → GypXVII/Rd → F2 → Compound K . -

Yield : 99% conversion to Compound K after 72 hours at pH 6.0–8.0 and 30°C .

Chemical Catalysis with Ethanol

Using the heterogeneous catalyst 12-HPW@MeSi in aqueous ethanol:

-

Reactions :

Reaction Type Products Key Features Deglycosylation 20(S/R)-Rg3, Rk1, Rg5 Loss of C-20 glucose units Ethanol Addition 25-OC₂H₅-Rk1, 25-OC₂H₅-Rg5 Ethoxyl groups at C-20/C-25 positions Cycloaddition Diels-Alder adducts (e.g., Rg5-OEt) Stabilized via conjugated double bonds Epimerization 20(S)-Rg3 ↔ 20(R)-Rg3 Acid-catalyzed C-20 configuration flip -

Temperature Dependence : Higher temperatures (60°C) accelerate deglycosylation and ethanol addition .

Hydroxylation and Double Bond Modifications

-

Hydroxylation :

-

Double Bond Transfer :

Comparative Analysis of Transformation Efficiency

| Method | Time | Main Products | Yield (%) |

|---|---|---|---|

| Thermal Degradation | 2–4 hours | Rg3, Rk1 | ~40 |

| I. lacteus | 12 days | Rd, hydroxylated derivatives | ~60 |

| 12-HPW@MeSi Catalysis | 5 hours | 20(S)-Rg3, 25-OC₂H₅-Rk1 | ~85 |

| L. mesenteroides | 72 hours | Compound K | 99 |

Structural Determinants of Reactivity

-

C-20 Position : Higher reactivity due to quaternary carbon stability, facilitating deglycosylation and epimerization .

-

Olefin Chain : Susceptible to hydroxylation, cyclization, and ethanol addition, enabling diverse modifications .

This compound’s chemical versatility underscores its value in producing bioactive derivatives. Thermal, microbial, and catalytic methods each offer unique pathways to enhance its pharmacological profile, with microbial transformations providing stereochemical diversity and chemical catalysis enabling rapid, high-yield synthesis.

Scientific Research Applications

Neurological Applications

Neuroprotection and Neurodegenerative Diseases

GsRb1 has been extensively studied for its neuroprotective effects against conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), and cerebral ischemia. Research indicates that GsRb1 exhibits several beneficial properties:

- Antioxidant Effects : GsRb1 can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells. It has been shown to protect against oxidative damage induced by various stressors, including hypoxia and excitotoxicity .

- Anti-inflammatory Properties : GsRb1 inhibits pro-inflammatory cytokines, such as TNF-α and IL-6, and modulates inflammatory signaling pathways like NF-κB . This action is critical in mitigating inflammation-related neuronal damage.

- Cell Survival and Repair : Studies have demonstrated that GsRb1 promotes neuronal survival by inhibiting apoptosis through various pathways, including mitochondrial and endoplasmic reticulum stress .

Case Study: Alzheimer's Disease

A study highlighted that GsRb1 treatment could alleviate AD-related symptoms by regulating gene expression related to neuronal development and signaling pathways involved in neuroprotection .

Gastrointestinal Health

Anti-inflammatory Effects in Colitis

GsRb1 has shown promise in treating inflammatory bowel diseases (IBD) such as colitis. In animal models, GsRb1 administration significantly reduced colonic inflammation and improved clinical symptoms associated with IBD .

- Mechanism of Action : GsRb1 enhances O-GlcNAcylation levels, which are crucial for regulating inflammation and cell survival during inflammatory responses .

Metabolic Disorders

Impact on Glucose Metabolism

Research indicates that GsRb1 may improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for diabetes management .

- Mechanisms : It is believed that GsRb1 modulates glucose metabolism through its effects on liver and muscle tissues, enhancing the body's ability to manage blood sugar levels effectively .

Pharmacokinetics and Gut Microbiome Interaction

Recent studies have explored the pharmacokinetics of GsRb1 and its interaction with the gut microbiome. The administration of GsRb1 has been shown to significantly alter gut microbiota composition, which may influence its therapeutic efficacy .

| Parameter | Findings |

|---|---|

| T max | Decreased in certain groups |

| C max | Decreased in certain groups |

| AUC (0-t) | Significant changes observed |

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, and modulating their activity. The pathways involved would depend on the specific biological context in which the compound is used.

Biological Activity

Ginsenoside Rb1, a principal active compound derived from Panax ginseng, has garnered significant attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to elucidate the pharmacological effects and mechanisms of action associated with this compound.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and cardioprotective effects. Its mechanisms of action are mediated through various pathways involving cellular signaling and metabolic processes.

Neuroprotective Effects

Research indicates that this compound enhances neural plasticity and promotes the proliferation and differentiation of neural progenitor cells. A study by Cheng et al. (2024) demonstrated that Rb1 increases the expression of brain-derived neurotrophic factor (BDNF) and antioxidant enzymes, which are crucial for neuronal survival and function in models of neurodegenerative diseases such as Alzheimer's disease .

Case Study: Alzheimer's Disease Model

- Objective : To evaluate the neuroprotective effects of this compound in a gerbil model of global ischemia.

- Findings : this compound administration led to improved cognitive functions and increased synaptic formation. Enhanced levels of BDNF were observed post-treatment.

Cardiovascular Effects

This compound has been shown to exert cardioprotective effects by regulating ion channels involved in cardiac function. A study highlighted its role in inhibiting arrhythmias through modulation of sodium, potassium, and calcium channels .

Data Table: Pharmacokinetic Parameters

The pharmacokinetics of this compound were assessed in various studies, revealing important insights into its absorption and metabolism.

Effects on Gut Microbiome

Recent studies have identified the gut microbiome as a significant site for the metabolism of this compound. A study published in Scientific Reports found that administration of Rb1 altered gut microbial composition, particularly increasing the abundance of Bacteroides cellulosilyticus. This change correlated with enhanced metabolic clearance rates and systemic exposure to Rb1 .

Key Findings:

- Increased Bacteroides : Significant increase in Bacteroides cellulosilyticus after 30 days of Rb1 intervention.

- Metabolic Pathways : Alterations in KEGG pathways related to carbohydrate metabolism were noted, indicating a broad impact on metabolic functions within the gut .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects, which are crucial for its therapeutic potential in various inflammatory conditions. Studies have shown that it can inhibit pro-inflammatory cytokines and modulate immune responses.

- Cytokine Regulation : this compound reduces levels of TNF-α and IL-6, thereby mitigating inflammation.

- Cell Signaling : It activates the NF-κB pathway, leading to decreased expression of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ginsenosides share structural similarities but differ in sugar moieties and aglycone configurations, leading to distinct bioactivities. Below is a detailed comparison of Rb1 with Compound K (CK), ginsenoside Rg3, and 20(S)-protopanaxadiol (PPD):

Structural and Metabolic Differences

Key Notes:

- Rb1 is a precursor to CK, Rg3, and PPD through sequential deglycosylation ().

- CK and PPD are more bioavailable than Rb1 due to smaller molecular weights ().

Pharmacological Efficacy

| Compound | Anti-Hyperlipidemia | Neuroprotection | Anti-Diabetic Effects | Wound Healing |

|---|---|---|---|---|

| Rb1 | +++ (PPARγ/ACC/FAS modulation, gut microbiota remodeling) | +++ (BDNF/TrkB activation) | +++ (Insulin sensitivity, mitochondrial repair) | +++ (FGF-2/PDGF-BB upregulation) |

| CK | + (Mild lipid reduction) | + (Limited data) | ++ (Bile acid modulation) | Not studied |

| Rg3 | ++ (Inhibition of lipid absorption) | ++ (Anti-apoptotic) | + (Weak glucose regulation) | Not studied |

| PPD | + (Gut microbiota shift) | + (Anti-inflammatory) | + (Partial β-cell protection) | Not studied |

- Superior Efficacy of Rb1 : Rb1 outperforms CK and PPD in hyperlipidemia by enhancing fatty acid β-oxidation and upregulating Blautia/Eubacterium (). Its neuroprotective effects via BDNF signaling are unmatched ().

- Synergistic Metabolism : Rb1’s metabolites (CK, Rg3) contribute to its broad efficacy, particularly in glucose homeostasis ().

Pharmacokinetic Profiles

| Parameter | Rb1 | CK | Rg3 |

|---|---|---|---|

| Oral Bioavailability | <5% () | ~35% () | ~20% () |

| Tmax (h) | 4–6 | 8–12 | 6–8 |

| Half-life (h) | 12–18 | 6–10 | 10–14 |

| Key Metabolite | CK, Rd, Rg3 | None | Rk1, Rg5 |

Notes:

- Rb1’s low bioavailability is mitigated by sustained-release nanoparticles ().

- CK, a Rb1 metabolite, shows prolonged circulation and higher absorption ().

Q & A

Q. What are the primary mechanisms of action of Ginsenoside Rb1 in neuroprotection, and how are these mechanisms experimentally validated?

Methodological Answer:

- Experimental models : Use in vivo rodent models (e.g., spinal cord ischemia-reperfusion injury) to assess locomotor recovery via the Basso Beattie Bresnahan (BBB) scale .

- Molecular assays : Employ immunohistochemistry, western blotting, and RT-qPCR to quantify apoptotic markers (e.g., caspase-3) and aquaporin-4 (AQP4) expression levels .

- Histological validation : Apply hematoxylin/eosin and Nissl staining to evaluate neuronal integrity and damage .

Q. What methodologies are standard for assessing this compound’s bioavailability and pharmacokinetics in preclinical studies?

Methodological Answer:

- Pharmacokinetic assays : Use high-performance liquid chromatography (HPLC) or mass spectrometry to measure plasma concentrations post-administration.

- In vivo models : Administer this compound intravenously or orally in rodents, followed by timed blood sampling to analyze absorption and distribution .

- Data interpretation : Compare bioavailability across administration routes using area-under-the-curve (AUC) calculations.

Advanced Research Questions

Q. How do contradictory findings regarding this compound’s effects on apoptotic pathways in different neuronal models arise, and how can these discrepancies be resolved?

Methodological Answer:

- Identify variables : Compare experimental conditions (e.g., dosage, injury models, species differences). For example, spinal cord ischemia models may yield different apoptotic outcomes than traumatic brain injury models due to AQP4 dynamics .

- Meta-analysis : Systematically review studies using frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate confounding factors .

- Replication : Design experiments with standardized protocols (e.g., consistent reperfusion times, blinded data analysis) to minimize bias .

Q. What advanced strategies can optimize experimental design for studying this compound’s interaction with oxidative stress pathways?

Methodological Answer:

- Multi-omics integration : Combine transcriptomic data (RNA-seq) with proteomic analysis to map oxidative stress-related pathways (e.g., Nrf2/ARE signaling).

- Dose-response studies : Use factorial designs to test varying concentrations of this compound alongside antioxidants (e.g., NAC) to identify synergistic effects .

- Validation : Cross-validate findings using in vitro neuronal cultures and in vivo models to confirm mechanistic consistency .

Q. How can researchers address challenges in distinguishing this compound’s direct effects from secondary metabolites or degradation products in long-term studies?

Methodological Answer:

- Stability testing : Monitor compound degradation via accelerated stability studies (e.g., high-temperature storage) and quantify metabolites using LC-MS/MS .

- Control groups : Include sham-treated cohorts and synthetic analogs (e.g., deglycosylated derivatives) to isolate Rb1-specific effects .

- Temporal sampling : Collect data at multiple timepoints to correlate pharmacokinetic profiles with observed biological outcomes .

Data Analysis and Contradiction Management

Q. How should researchers analyze conflicting data on this compound’s efficacy in reducing inflammation across different tissue types?

Methodological Answer:

- Comparative analysis : Use ANOVA or mixed-effects models to compare cytokine levels (e.g., TNF-α, IL-6) in tissues like spinal cord, brain, and liver .

- Bias mitigation : Apply blinding during data collection and analysis to reduce observer bias .

- Reporting standards : Adhere to ARRIVE guidelines for preclinical studies to enhance reproducibility and transparency .

Q. What statistical approaches are recommended for evaluating this compound’s dose-dependent neuroprotective effects?

Methodological Answer:

- Nonlinear regression : Fit dose-response curves using tools like GraphPad Prism to determine EC50 values .

- Uncertainty quantification : Report confidence intervals and standard errors for all measurements, particularly in small-sample studies .

Tables: Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.